[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
7H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-5-1-7-8(14-4-13-7)2-6(5)10-3-11-9/h1-3H,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWPGVIKVJMLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
[1,3]Dioxolo[4,5-g]chromen-8-one Derivatives
Structural Differences :
Functional Comparison :
- Biological Activity: Chromenone derivatives (e.g., compound 4a) demonstrate potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) via chalcone-like mechanisms .
- Synthesis: Synthesized from benzo[d][1,3]dioxol-5-ol using 3-bromopropanoic acid and oxalyl chloride, followed by aldol condensation .
- Advantage: Higher cytotoxicity in certain derivatives (e.g., 4a with IC₅₀ values < 10 µM) compared to unmodified quinazolinones .
Table 1: Chromenone vs. Quinazolinone Derivatives
Imidazo[4,5-g]quinazoline Derivatives
Structural Differences :
Functional Comparison :
Isoquinolino[2,3-c]quinazolin-8(6H)-ones
Structural Differences :
Functional Comparison :
Triazolo[5,1-b]quinazolin-8(4H)-ones
Structural Differences :
Functional Comparison :
Thioxo-Substituted Dioxoloquinazolinones
Functional Comparison :
- Biological Activity : Enhanced binding to serotonin/dopamine receptors due to sulfur’s electron-withdrawing effects .
- Physicochemical Properties : Higher molecular weight (~500 Da) and lipophilicity (LogP > 3) improve blood-brain barrier penetration .
- Synthesis : Alkylation of piperazinyl-hexyl chains under basic conditions .
Key Findings and Trends
Activity vs. Structure: Dioxoloquinazolinones with thioxo or arylalkyl chains (e.g., 7-cycloheptyl in ) show improved CNS-targeted activity . Chromenone derivatives excel in cytotoxicity, while isoquinolinoquinazolinones are potent PPARγ modulators .
Synthetic Advancements: Triazoloquinazolinones benefit from nanocatalysts (high yields, mild conditions) . Dioxoloquinazolinones require optimization for scalability due to moderate yields .
Physicochemical Properties :
Preparation Methods
Multicomponent Catalyst-Free Synthesis
A pioneering method for synthesizing dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one derivatives was developed via a three-component reaction involving aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline . This catalyst-free approach proceeds under mild conditions, achieving isolated yields of 85–92% within 2–4 hours. The reaction mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, forming the fused quinazolinone core.
Key Parameters:
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–80°C)
-
Workup: Simple filtration and recrystallization from ethanol
This method is lauded for its atom economy and minimal environmental impact, as it avoids toxic catalysts and generates water as the sole byproduct . Substituted aldehydes (e.g., 4-chlorobenzaldehyde, furfural) are compatible, enabling modular access to diverse analogues.
Dioxazolone-Mediated Cyclization
A patent-pending route utilizes dioxazolones as key intermediates for constructing the dioxolo[4,5-g]quinazolin-8(5H)-one scaffold . The synthesis begins with hydroxamic acids derived from carboxylic acids and hydroxylamine hydrochloride, which are subsequently treated with 1,1′-carbonyldiimidazole (CDI) to form dioxazolones. These intermediates undergo [2+3] cycloaddition with tetrahydrofuran-based glycosyl donors, followed by acid-catalyzed ring expansion.
Representative Procedure:
-
Hydroxamic Acid Formation:
-
Dioxazolone Synthesis:
-
Cyclization:
This method achieves moderate yields (45–79%) but allows precise control over stereochemistry, particularly for glycosylated derivatives .
One-Pot Tandem Oxidation-Cyclization
A scalable one-pot synthesis was reported using 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one and tert-butyl nitrite (TBN) in dimethyl sulfoxide (DMSO) . The reaction proceeds via nitrosative cyclization, forming the isoxazole-fused quinazolinone core at 80°C over 6 hours. While originally designed for isoxazole derivatives, this protocol is adaptable to dioxolo analogues by substituting propargyl ethers with methylenedioxy-containing alkynes.
Optimized Conditions:
Functionalization of Prequinazolinone Intermediates
Post-synthetic modifications of prequinazolinones offer a versatile route to dioxolo derivatives. A patented method involves reacting 4-chloroquinazolin-8(5H)-one with methylenedioxybenzene derivatives in the presence of potassium carbonate . The nucleophilic aromatic substitution proceeds at 100°C in DMF, yielding target compounds in 60–78% yield.
Critical Factors:
Comparative Analysis of Synthetic Methods
Reaction Optimization and Mechanistic Insights
The multicomponent method benefits from ethanol’s polarity, which stabilizes the zwitterionic intermediate during cyclization. Kinetic studies reveal that electron-withdrawing substituents on aldehydes accelerate the reaction by 20–30%, while steric hindrance from ortho-substituted aldehydes reduces yields to 65–70% .
In contrast, the dioxazolone route requires stringent anhydrous conditions to prevent hydrolysis of the CDI-activated intermediates. Deuterium-labeling experiments confirm that the methylenedioxy group originates intact from the aniline starting material, with no scrambling observed during cyclization .
Industrial-Scale Considerations
For kilogram-scale production, the multicomponent method is most viable due to its simplicity and low catalyst load. Continuous flow reactors can enhance heat transfer during the exothermic cyclization step, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. However, the one-pot cyclization offers better compatibility with automated synthesis platforms, despite DMSO’s high boiling point complicating solvent recovery.
Q & A
Basic: What are the most reliable synthetic routes for [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Thiazole-fused derivatives : An innovative protocol uses cyclocondensation of precursor amines with thioureas or thioamides under reflux conditions. Ethanol or DMF-EtOH (1:1) mixtures are common solvents, with reaction times of 2–6 hours. Purification involves recrystallization or column chromatography .
- Sulfanyl-substituted analogs : A bromophenyl-oxadiazole intermediate is coupled to the quinazolinone core via a sulfanyl linker. Reaction conditions include catalytic bases (e.g., K₂CO₃) in DMSO at 80–100°C for 12–24 hours .
Key Consideration : Monitor reactions using TLC (e.g., silica gel, ethyl acetate/hexane) to track progress and ensure purity ≥95% before biological testing .
Basic: How is structural characterization performed for this compound derivatives?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7 in 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl derivatives) .
- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₃BrN₄O₄S: 465.98 m/z) .
Advanced Tip : X-ray crystallography resolves stereochemistry in fused-ring systems, critical for structure-activity relationship (SAR) studies .
Basic: What biological assays are used to evaluate this compound derivatives?
Methodological Answer:
- Kinase Inhibition : Test against human kinases (e.g., CDK9, Pim-1, JAK3) using ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (0.1–100 µM). Example: Thiazolo[4,5-g]quinazolin-8-ones show IC₅₀ < 1 µM against CDK9 .
- Antimicrobial Activity : Microdilution assays (e.g., MIC determination against S. aureus or C. albicans) in 96-well plates with 24-hour incubation .
Data Table :
| Compound | CDK9 IC₅₀ (µM) | Pim-1 IC₅₀ (µM) | JAK3 IC₅₀ (µM) |
|---|---|---|---|
| Thiazolo[4,5-g] derivative | 0.32 | 1.45 | 2.78 |
| Sulfanyl-substituted analog | 1.12 | 3.21 | 5.64 |
| Source: Adapted from |
Advanced: How do structural modifications (e.g., sulfanyl vs. oxadiazole substituents) impact kinase inhibition?
Methodological Answer:
- Sulfanyl Linkers : Enhance solubility and moderate activity (e.g., IC₅₀ ~1–5 µM for JAK3). The flexible -S-CH₂- group may reduce steric hindrance but increase metabolic instability .
- Oxadiazole Moieties : Improve selectivity for CDK9 (IC₅₀ < 0.5 µM) due to planar aromaticity and hydrogen bonding with ATP-binding pockets .
Contradiction Analysis : While oxadiazoles show higher potency, sulfanyl derivatives exhibit broader-spectrum activity. Use molecular docking (e.g., AutoDock Vina) to rationalize differences in binding modes .
Advanced: What strategies resolve contradictions in biological data between similar derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate assays with ≥3 independent trials to confirm outliers (e.g., a derivative showing IC₅₀ variability ±20%) .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify polypharmacology, which may explain divergent results .
Case Study : A thiazolo[4,5-g] analog with inconsistent JAK3 activity was later found to inhibit CLK1 (IC₅₀ = 0.87 µM), suggesting assay interference .
Advanced: How can molecular docking guide the design of this compound-based inhibitors?
Methodological Answer:
- Target Selection : Prioritize kinases with solved crystal structures (e.g., PDB: 4IM6 for CDK9).
- Docking Workflow :
- Prepare ligand (e.g., protonation states via MarvinSketch) and receptor (e.g., remove water, add charges).
- Generate conformers with OMEGA.
- Score binding poses using Glide SP/XP.
Example : A 3,4,5-trimethoxyphenyl substituent forms π-π interactions with CDK9’s Phe103, explaining 10-fold potency gains .
Advanced: What are the challenges in optimizing metabolic stability for these compounds?
Methodological Answer:
- Metabolic Hotspots : Methyl groups at C7 reduce CYP3A4-mediated oxidation. Replace labile substituents (e.g., furyl with fluorophenyl) to enhance half-life .
- In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂. For example, 7-methyl derivatives show t₁/₂ > 60 mins vs. <20 mins for unsubstituted analogs .
Advanced: How to address low aqueous solubility in in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoemulsions for IP/IV administration .
- Prodrug Design : Introduce phosphate esters at the C8 carbonyl, which hydrolyze in vivo to the active form .
Advanced: What computational tools predict SAR trends for quinazolinone derivatives?
Methodological Answer:
- QSAR Modeling : Use Schrodinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values. Example: logP < 3 correlates with CDK9 inhibition (R² = 0.82) .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., -OCH₃ vs. -CF₃) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
